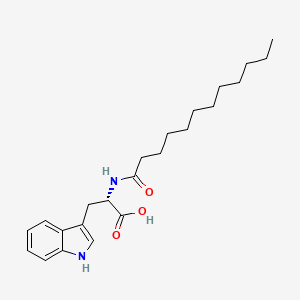
(2-Benzylphenyl)(4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzylphenyl)(4-chlorophenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group attached to one phenyl ring and a chlorine atom attached to the other phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzyl chloride with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzyl group to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(2-Benzylphenyl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Alcohols
Substitution: Various substituted benzophenones
科学研究应用
(2-Benzylphenyl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of (2-Benzylphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzophenone: A simpler analog without the benzyl and chlorine substituents.
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the benzyl group.
(2-Benzylphenyl)(phenyl)methanone: Similar structure but lacks the chlorine atom.
Uniqueness
(2-Benzylphenyl)(4-chlorophenyl)methanone is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
18793-94-7 |
|---|---|
分子式 |
C20H15ClO |
分子量 |
306.8 g/mol |
IUPAC 名称 |
(2-benzylphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H15ClO/c21-18-12-10-16(11-13-18)20(22)19-9-5-4-8-17(19)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI 键 |
DHTSAMAXYUBFMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
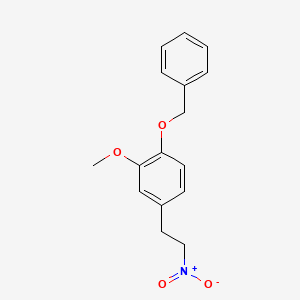
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
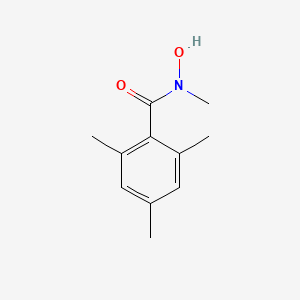
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
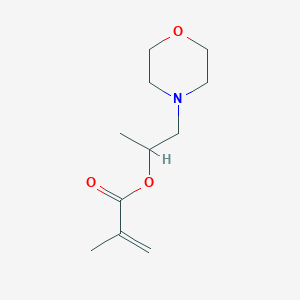
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
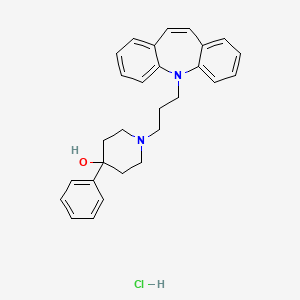
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
